- Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI, Tetrahedron, 2009, 65(10), 2015-2021
Cas no 938-95-4 (2-(4-Chlorophenyl)propanoic acid)
938-95-4 structure
Product Name:2-(4-Chlorophenyl)propanoic acid
CAS No:938-95-4
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD00044670
CID:40351
PubChem ID:102525
Update Time:2024-10-25
2-(4-Chlorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- DL-2-(4-chlorophenyl)propan-oic acid
- 4-Chloro-alpha-methylphenylacetic acid
- 2-(p-Chlorophenyl)propionic acid
- 4-chloromethyl phenylacetic acid
- 2-(4-Chlorophenyl)propanoic acid
- 2-(4-Chlorophenyl)propionic acid
- 4-(Chlormethyl)Phenylacetic Acid
- P-CHLORO-ALPHA-METHYLPHENYLACETIC ACID
- (R,S)-2-(4'-chlorophenyl) propionic acid
- (R,S)-2-(p-chlorophenyl)-propionic acid
- DL-2-(4-Chlorophenyl)propanoic acid
- DL-4-Chloro-alpha-methylphenylacetic acid
- YOZILQVNIWNPFP-UHFFFAOYSA-N
- 4-Chloro-a-methyl-benzeneacetic acid
- dl-p-Chloro-.alpha.-methylphenylacetic acid
- Benzeneacetic acid, 4-chloro-.alpha.-methyl-
- 2-(4-Chloro-phenyl)-propionic acid
- (4-CHLOROMETHYLPHENYL)ACETIC ACID
- (?)-p-Chlorohydratropic acid
- YOZILQVNIWNPFP-UH
- 4-Chloro-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-chloro- (6CI, 7CI, 8CI)
- (±)-2-(4-Chlorophenyl)propionic acid
- (±)-2-(p-Chlorophenyl)propionic acid
- 4-Chloro-α-methylphenylacetic acid
- p-Chloro-α-methylphenylacetic acid
- 938-95-4
- 4-Chloro-alpha-methylphenylaceticacid
- TS-02573
- DB-057445
- Z982129848
- BBL103835
- DL-4-Chloro-alpha-methylphenylacetic acid, 96%
- MFCD00044670
- p-chloro(alpha-methyl)phenylacetic acid
- 2-(4-chlorophenyl) propanoic acid
- EN300-114385
- AKOS005207114
- 2-(4-chlorophenyl)-propionic acid
- EINECS 213-351-1
- InChI=1/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
- .alpha.-(p-Chlorophenyl)propionic acid
- NS00041918
- DL-4-Chloro-alpha-Methyl Phenylacetic Acid
- YOZILQVNIWNPFP-UHFFFAOYSA-
- 2-(4-Chlorophenyl)propanoic Acid (>90%)
- CS-0135780
- DTXSID10912625
- p-Chloro-.alpha.-methylphenylacetic acid
- STL557645
- SY347515
- SCHEMBL121108
- DL-4-Chloro- alpha -methylphenylacetic acid
- MFCD20638480
- a-(p-chlorophenyl)propionic acid
- 4-Chloro-.alpha.-methylphenylacetic acid
-
- MDL: MFCD00044670
- Inchi: 1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
- InChI Key: YOZILQVNIWNPFP-UHFFFAOYSA-N
- SMILES: O=C(C(C)C1C=CC(Cl)=CC=1)O
- BRN: 2328710
Computed Properties
- Exact Mass: 184.02900
- Monoisotopic Mass: 184.029107
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Solid
- Density: 1.263
- Melting Point: 57-61 °C
- Boiling Point: 121-126 °C/0.2 mmHg
- Flash Point: 121-126°C/0.2mm
- Refractive Index: 1.565
- Water Partition Coefficient: Soluble in water.
- PSA: 37.30000
- LogP: 2.52810
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(4-Chlorophenyl)propanoic acid Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H317-H319
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Room temperature
2-(4-Chlorophenyl)propanoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Chlorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113461-5g |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 97% | 5g |
$170.00 | 2023-08-31 | |
| Alichem | A019113461-25g |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 97% | 25g |
$524.27 | 2023-08-31 | |
| Alichem | A019113461-100g |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 97% | 100g |
$692.00 | 2023-08-31 | |
| Chemenu | CM279365-100g |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 95+% | 100g |
$647 | 2021-06-16 | |
| AstaTech | 11021-1/G |
2-(4-CHLOROPHENYL)PROPANOIC ACID |
938-95-4 | 97% | 1g |
$29 | 2023-09-18 | |
| AstaTech | 11021-5/G |
2-(4-CHLOROPHENYL)PROPANOIC ACID |
938-95-4 | 97% | 5g |
$79 | 2023-09-18 | |
| AstaTech | 11021-25/G |
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938-95-4 | 97% | 25g |
$299 | 2023-09-18 | |
| Chemenu | CM279365-100g |
2-(4-Chlorophenyl)propanoic acid |
938-95-4 | 95+% | 100g |
$647 | 2022-06-09 | |
| Apollo Scientific | OR951001-1g |
4-Chloro-alpha-methylphenylacetic acid |
938-95-4 | 96% | 1g |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR951001-5g |
4-Chloro-alpha-methylphenylacetic acid |
938-95-4 | 96% | 5g |
£150.00 | 2025-02-20 |
2-(4-Chlorophenyl)propanoic acid Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 3 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Pyrethroid compound and hair growth composition thereby, Japan, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Reference
- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid, Organic Letters, 2022, 24(3), 886-891
Production Method 4
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
1.2 -
Reference
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461
Production Method 5
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
- Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds, 1991, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride
Reference
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8
Production Method 7
Reaction Conditions
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Reference
- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397
Production Method 8
Reaction Conditions
1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 0 °C → rt; 30 min, rt; rt → -15 °C
1.2 -15 °C; 1 h, -15 °C
1.3 overnight, -15 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 -15 °C; 1 h, -15 °C
1.3 overnight, -15 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Functionalization of α-C(sp3)-H Bonds in Amides Using Radical Translocating Arylating Groups, Angewandte Chemie, 2021, 60(7), 3561-3565
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Reference
- Preparation of azabicyclo[3.2.1]octanyl derivatives and diazepine derivatives, especially tropine, atropine and nortropine derivatives and pirenzepines, as muscarinic receptor modulators for treating ocular disorders, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Reference
- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927
Production Method 12
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C
Reference
- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Reference
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428
Production Method 15
Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6
Production Method 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Reference
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236
Production Method 17
Reaction Conditions
1.1 Reagents: Triethylamine , Oxygen Catalysts: Nickel monoxide , Nickel , Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylacetamide ; 24 h, rt
Reference
- Nickel/Nickel Oxide in Combination with a Photoredox Catalyst for the Reductive Carboxylation of Unsaturated Hydrocarbons with CO2 under Visible-Light Irradiation, ACS Sustainable Chemistry & Engineering, 2019, 7(13), 11313-11322
Production Method 18
Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
- Preparation of co-dimers of styrene and p-chlorostyrene with regulated monomer sequences using phosphates, Polymer Bulletin (Berlin, 1983, 9(10-11), 487-94
Production Method 20
Reaction Conditions
1.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- A new method for the preparation of 2-arylpropionic acids using low-valent titanium, Tetrahedron Letters, 1993, 34(49), 7973-4
2-(4-Chlorophenyl)propanoic acid Raw materials
- Methyl 4-Chloro-a-methyl-benzeneacetate
- Benzeneacetamide, 4-chloro-α-methyl-
- 2-(4-chlorophenyl)-2-hydroxypropanoic Acid
- 1-Chloro-4-ethylbenzene
- Benzene, 1-chloro-4-[1-(methylseleno)ethyl]-
- Benzeneacetic acid, 4-chloro-α-methyl-α-[(phenylmethyl)sulfonyl]-, phenylmethyl ester
- 1-(4-chlorophenyl)ethan-1-one
- p-Chlorostyrene
- Benzene, 1-chloro-4-(1-methyl-3-phenyl-2-propenyl)-
- 4-Chlorophenylacetic acid
- Benzeneethanethioic acid, 4-chloro-α-methyl-, S-methyl ester
2-(4-Chlorophenyl)propanoic acid Preparation Products
2-(4-Chlorophenyl)propanoic acid Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:938-95-4)(4-CHLOROMETHYLPHENYL)ACETIC ACID
Order Number:sfd8703
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:938-95-4)2-(4-Chlorophenyl)propanoic acid
Order Number:A844730
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):265.0
Email:sales@amadischem.com
2-(4-Chlorophenyl)propanoic acid Related Literature
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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